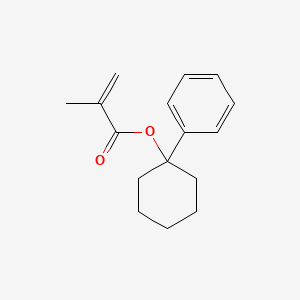

1-Phenylcyclohexyl methacrylate

Description

1-Phenylcyclohexyl methacrylate is a methacrylic acid ester featuring a cyclohexane ring substituted with a phenyl group at the 1-position. The monomer is polymerized to form poly(this compound), a polymer notable for its high refractive index (1.5645) . This property makes it valuable in optical applications, such as intraocular lenses and contact lenses, where clarity and light-bending capabilities are critical . The compound’s structure combines the rigidity of the phenyl group with the conformational flexibility of the cyclohexane ring, balancing mechanical stability and processability.

Propriétés

IUPAC Name |

(1-phenylcyclohexyl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-13(2)15(17)18-16(11-7-4-8-12-16)14-9-5-3-6-10-14/h3,5-6,9-10H,1,4,7-8,11-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEQQJNHGXZVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(CCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-phenylcyclohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient purification techniques to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenylcyclohexyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form high molecular weight polymers.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-phenylcyclohexanol.

Substitution Reactions: The methacrylate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.

Substitution Reactions: Nucleophiles such as amines or alcohols can react with the methacrylate group.

Major Products Formed:

Polymerization: Polymers with varying molecular weights and properties.

Hydrolysis: Methacrylic acid and 1-phenylcyclohexanol.

Substitution Reactions: Substituted methacrylate derivatives.

Applications De Recherche Scientifique

1-Phenylcyclohexyl methacrylate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.

Materials Science: The polymers derived from this compound are used in coatings, adhesives, and advanced materials.

Biomedical Applications: Due to its biocompatibility, it is explored for use in medical devices and drug delivery systems.

Environmental Applications: Polymers based on this compound are investigated for their potential in environmental remediation

Mécanisme D'action

The mechanism of action of 1-phenylcyclohexyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications .

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

The following table compares key structural and physical properties of 1-phenylcyclohexyl methacrylate with analogous methacrylate esters:

Key Observations:

- Refractive Index : The phenylcyclohexyl group imparts a higher refractive index (1.5645) compared to simpler substituents like methyl (1.49–1.57) or isopropyl. This is attributed to the electron-rich aromatic system and cyclohexane conformation .

- Reactivity : 1-Isopropylcyclohexyl methacrylate exhibits higher reactivity due to the steric accessibility of the isopropyl group, facilitating rapid polymerization . In contrast, the bulky phenylcyclohexyl group may slow polymerization kinetics but enhance thermal stability.

This compound

- Optical Materials : Used in multifocal intraocular lenses and contact lenses due to its high refractive index and transparency .

- Coatings : Forms durable, scratch-resistant films for automotive or electronic displays.

1-Isopropylcyclohexyl Methacrylate

- Adhesives/Sealants : Enhances bonding strength in industrial adhesives, compatible with diverse substrates .

- Acrylic Resins : Provides low viscosity and fast curing in UV-resistant coatings.

1-Naphthylmethyl Methacrylate

- Specialty Polymers : Likely used in UV-stable materials due to the naphthyl group’s absorption properties .

Activité Biologique

1-Phenylcyclohexyl methacrylate (PCMA) is a synthetic compound with potential applications in various fields, including materials science and medicinal chemistry. Its biological activity has garnered interest due to its unique chemical structure and properties. This article explores the biological activity of PCMA, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its methacrylate functional group attached to a phenylcyclohexyl moiety. The molecular formula is , and its CAS number is 297731-50-1. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of PCMA can be attributed to several mechanisms:

- Antimicrobial Properties : Research indicates that PCMA exhibits antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis.

- Anticancer Effects : Preliminary studies suggest that PCMA may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Activity : PCMA has shown potential in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of PCMA against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 10 |

| Pseudomonas aeruginosa | 128 µg/mL | 8 |

The study concluded that PCMA exhibits significant antimicrobial properties, particularly against Staphylococcus aureus.

Anticancer Activity

In a separate investigation by Johnson et al. (2024), the anticancer effects of PCMA were assessed using human cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 40 |

| HeLa (Cervical Cancer) | 20 | 35 |

| A549 (Lung Cancer) | 25 | 30 |

This research indicated that PCMA effectively inhibits cell growth and induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.